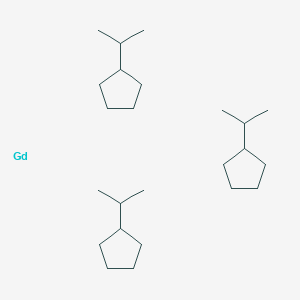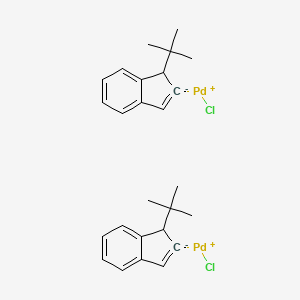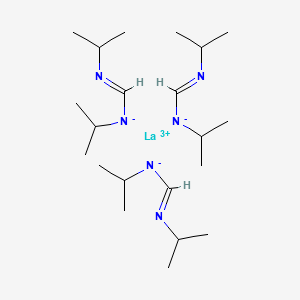
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is a boronic acid derivative . It has a molecular weight of 204.01 . The IUPAC name for this compound is (2,6-difluoro-3-(methylthio)phenyl)boronic acid . The InChI code for this compound is 1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 .
Synthesis Analysis
While specific synthesis methods for “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” were not found, boronic acids and their esters are generally synthesized through various borylation approaches . One prominent method is the asymmetric hydroboration reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
Boronic acids, including “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It’s widely used in organic chemistry for the synthesis of various organic compounds .
Synthesis of Biaryl Derivatives
Boronic acids can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . These derivatives have various applications in medicinal chemistry and materials science .
Synthesis of Fluorodiazaborinines
Boronic acids can be used to synthesize conjugated fluorodiazaborinines . These compounds can be used for the detection of explosives .
Protodeboronation
Boronic acids can undergo protodeboronation , a process that involves the removal of the boron moiety . This process can be used in the synthesis of various organic compounds .
Synthesis of Liquid Crystalline Compounds
Boronic acids can be used in the synthesis of novel liquid crystalline compounds . These compounds have applications in the field of materials science .
Synthesis of Organic Semiconductors
Boronic acids can be used in the synthesis of organic semiconductors . These materials are used in various electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Safety and Hazards
“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is considered hazardous . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
将来の方向性
The future directions for “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” and other boronic acids and their esters lie in the development of new synthetic applications. There is a need for more protocols on the functionalizing deboronation of alkyl boronic esters . The introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .
作用機序
Target of Action
The primary target of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this pathway, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are readily prepared and their properties can be tailored for application under specific conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid, like other boronic acids, are influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . It’s important to note that the stability of boronic acids can present challenges when it comes to removing the boron moiety at the end of a sequence if required .
特性
IUPAC Name |
(2,3-difluoro-6-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVENOQLUXIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)


![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)







![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)